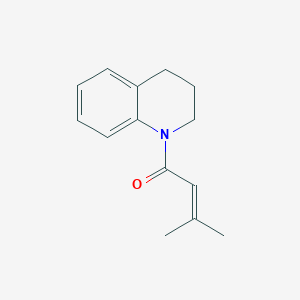![molecular formula C12H15F3N2O2S B254993 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254993.png)
1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TFMP or TFP, and it is a white crystalline powder with a molecular weight of 365.4 g/mol.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine is complex and not fully understood. However, it is known to interact with certain enzymes and receptors in the body, leading to inhibitory effects. For example, it has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes such as cell proliferation and signaling. It has also been shown to interact with certain neurotransmitter receptors in the brain, leading to modulatory effects on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine are diverse and depend on the specific target it interacts with. For example, it has been shown to inhibit the activity of certain kinases and phosphatases, leading to decreased cell proliferation and altered signaling pathways. It has also been shown to interact with certain neurotransmitter receptors in the brain, leading to modulatory effects on neuronal activity and potentially impacting behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine in lab experiments is its potent inhibitory effects on various enzymes and receptors, making it a useful tool compound for studying these targets. Additionally, its chemical properties make it amenable to various experimental techniques such as crystallography and NMR spectroscopy. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
Orientations Futures
There are many potential future directions for research involving 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine. One area of interest is its potential as a drug candidate for various diseases such as cancer and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with specific targets in the body. Finally, its potential as a tool compound for studying various biochemical and physiological processes should be explored further.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine involves the reaction of 1-methylpiperazine with 3-trifluoromethylbenzenesulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and a base such as triethylamine is used to facilitate the reaction. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. It has been shown to have potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. Additionally, it has been used as a tool compound in various biochemical and physiological studies.
Propriétés
Nom du produit |
1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine |
|---|---|
Formule moléculaire |
C12H15F3N2O2S |
Poids moléculaire |
308.32 g/mol |
Nom IUPAC |
1-methyl-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C12H15F3N2O2S/c1-16-5-7-17(8-6-16)20(18,19)11-4-2-3-10(9-11)12(13,14)15/h2-4,9H,5-8H2,1H3 |
Clé InChI |
VNKMBILJDPZQIP-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
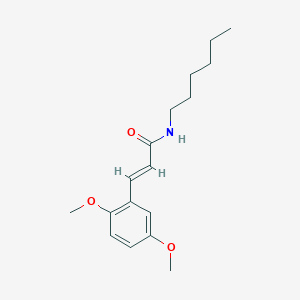
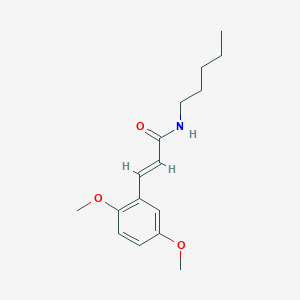


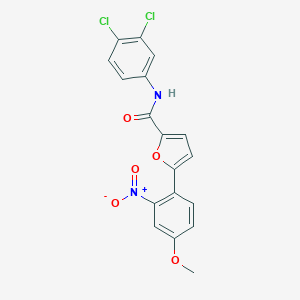
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)

![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)
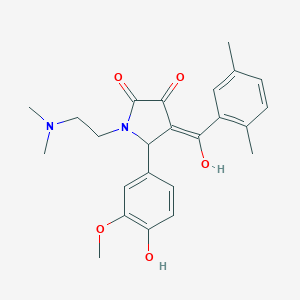
![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)
